Preferential Agonism at GPR99 (CysLT3R) by LTE4 vs. LTC4/LTD4
Leukotriene E4, but not LTC4 or LTD4, acts as a preferential ligand for the GPR99 receptor (also known as OXGR1 or CysLT3R). In Gpr99-/- mice, LTE4-mediated vascular permeability is eliminated, while responses to LTC4 and LTD4 remain unaffected [1].
| Evidence Dimension | Receptor selectivity and functional dependence |
|---|---|
| Target Compound Data | LTE4-induced vascular leak is eliminated in Gpr99-/- mice. |
| Comparator Or Baseline | LTC4 and LTD4-induced vascular leak is unaffected in Gpr99-/- mice. |
| Quantified Difference | Complete loss of response for LTE4 only. |
| Conditions | In vivo vascular permeability assay in Gpr99 knockout mice. |
Why This Matters
This is a unique pharmacological target engagement, not shared by LTC4 or LTD4, making LTE4 the essential ligand for studies of GPR99-mediated inflammatory signaling and for screening potential GPR99-targeted therapeutics.
- [1] Kanaoka, Y., Maekawa, A., & Austen, K.F. (2013). Identification of GPR99 protein as a potential third cysteinyl leukotriene receptor with a preference for leukotriene E4 ligand. Journal of Biological Chemistry, 288(16), 10967-10972. View Source
